molecular formula C17H18N2O3S B4924768 N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B4924768
M. Wt: 330.4 g/mol
InChI Key: AAZMJENILCXTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as BBIT, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. BBIT is a member of the benzisothiazolone family and is known for its unique chemical structure and properties. In

Mechanism of Action

The mechanism of action of N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms and cancer cells. N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to inhibit the growth of various bacteria and fungi by interfering with their cell wall synthesis and membrane integrity. In cancer cells, N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways.
Biochemical and Physiological Effects
N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to have various biochemical and physiological effects on living organisms. In vitro studies have shown that N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide can inhibit the growth of various bacteria and fungi, including antibiotic-resistant strains. In vivo studies have shown that N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide can reduce the severity of infections and improve the survival rate of infected animals. N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has several advantages as a research tool, including its broad-spectrum antimicrobial and antifungal activity, its low toxicity to mammalian cells, and its ease of synthesis. However, N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide also has some limitations, such as its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

There are several future directions for research on N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide. One direction is to further explore its potential as a pesticide and plant growth regulator in agriculture. Another direction is to investigate its potential as a therapeutic agent for various infectious diseases and cancers. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide and to optimize its chemical structure for improved activity and selectivity.

Synthesis Methods

N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide can be synthesized through a multistep process starting from 2-butoxyaniline and 2-nitrobenzaldehyde. The first step involves the condensation of 2-butoxyaniline with 2-nitrobenzaldehyde in the presence of a catalyst to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to produce the intermediate amine. Finally, the amine is oxidized with m-chloroperbenzoic acid to yield N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide.

Scientific Research Applications

N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been extensively studied for its potential applications in various scientific fields such as medicine, agriculture, and material science. In medicine, N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to have antimicrobial, antifungal, and anticancer properties. In agriculture, N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been used as a pesticide and a plant growth regulator. In material science, N-(2-butoxyphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide has been used as a precursor for the synthesis of various organic materials.

properties

IUPAC Name

N-(2-butoxyphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-2-3-12-22-15-10-6-5-9-14(15)18-17-13-8-4-7-11-16(13)23(20,21)19-17/h4-11H,2-3,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZMJENILCXTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-butoxyphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

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